An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-(trifluoromethyl)picolinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-(trifluoromethyl)picolinonitrile
Section 1: Introduction and Significance
6-Chloro-4-(trifluoromethyl)picolinonitrile is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which incorporates a pyridine ring substituted with a chloro group, a trifluoromethyl (-CF3) group, and a nitrile (-CN) group, makes it a versatile synthetic building block.
The strategic incorporation of these functional groups confers unique properties valuable in drug discovery and materials science. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The chloro and nitrile substituents serve as reactive handles for a variety of chemical transformations, including nucleophilic substitution and cycloaddition reactions, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties of this compound and outlines the standard methodologies for their verification, offering a framework for its application in research and development.
Section 2: Core Physicochemical & Structural Identifiers
A precise understanding of a compound's identity is the foundation of all scientific research. The fundamental identifiers for 6-Chloro-4-(trifluoromethyl)picolinonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1156542-25-4 | [1][2] |
| Molecular Formula | C₇H₂ClF₃N₂ | [1][3] |
| Molecular Weight | 206.55 g/mol | [1][2][3] |
| IUPAC Name | 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | [1] |
| Purity (Typical) | ≥95-97% | [1][3] |
Molecular Structure Diagram
The spatial arrangement of atoms and functional groups dictates the chemical reactivity and physical properties of the molecule.
Caption: 2D Structure of 6-Chloro-4-(trifluoromethyl)picolinonitrile.
Section 3: Physical Properties
The physical state and thermal properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Comments |
| Appearance | Off-white to white solid | Based on typical supplier observations. |
| Melting Point | Data not available | Expected to be a solid at room temperature. |
| Boiling Point | Data not available | Experimental determination would require vacuum distillation due to the likely high boiling point. |
| Solubility | Sparingly soluble in water | Predicted based on structure. Likely soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone. |
Expert Insight: The absence of readily available public data for melting and boiling points is common for specialized building blocks. This necessitates empirical determination by the end-user. Differential Scanning Calorimetry (DSC) is the preferred method for obtaining an accurate melting point, while boiling point determination would likely require thermogravimetric analysis (TGA) to assess thermal stability before attempting distillation.
Section 4: Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment are non-negotiable steps in chemical R&D. The following protocols are designed as self-validating systems for the comprehensive analysis of 6-Chloro-4-(trifluoromethyl)picolinonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Method Choice: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly crucial for confirming the integrity of the trifluoromethyl group, a key functional moiety.
Step-by-Step Protocol for NMR Analysis:
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks.
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Instrument Setup:
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Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
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Calibrate (shim) the instrument to the deuterium lock signal of the solvent to ensure high resolution.
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Data Acquisition:
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¹H NMR: Acquire spectra with a standard pulse program. The two aromatic protons on the pyridine ring are expected to appear as singlets or narrow doublets in the 7.5-8.5 ppm range.
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¹³C NMR: Acquire a proton-decoupled spectrum. Expect signals for the nitrile carbon (~115-120 ppm), the trifluoromethyl carbon (a quartet around 120-125 ppm due to C-F coupling), and the aromatic carbons (~120-155 ppm).
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¹⁹F NMR: Acquire a proton-decoupled spectrum. A single, sharp singlet is expected for the -CF₃ group, typically in the range of -60 to -70 ppm relative to a CFCl₃ standard. The absence of other signals confirms the purity of the trifluoromethyl substitution.
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Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR to confirm the proton ratio.
Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
Causality of Method Choice: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. It provides two layers of confirmation: the retention time from the GC and the mass-to-charge ratio (m/z) and fragmentation pattern from the MS, which acts as a molecular fingerprint.
Step-by-Step Protocol for GC-MS Analysis:
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Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as Ethyl Acetate or Dichloromethane.
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GC-MS Conditions:
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Injector: 250 °C, Splitless mode.
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Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures the separation of potential impurities from the main compound.
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MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 amu.
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Data Analysis:
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The primary peak in the Total Ion Chromatogram (TIC) should correspond to the target compound.
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The mass spectrum of this peak should show a molecular ion (M⁺) peak at m/z 206. The presence of a peak at m/z 208 with approximately one-third the intensity of the M⁺ peak (the M+2 peak) is crucial, as it confirms the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
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High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality of Method Choice: HPLC is a robust and precise method for determining the purity of non-volatile compounds. A well-developed HPLC method can separate the main analyte from synthesis by-products, starting materials, and degradation products.
Caption: Standard workflow for HPLC purity analysis.
Step-by-Step Protocol for HPLC Analysis:
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Mobile Phase Preparation: Prepare an isocratic mobile phase, for instance, 60:40 Acetonitrile:Water. Filter and degas the mobile phase to prevent pump issues and baseline noise.
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Standard and Sample Preparation:
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Accurately prepare a stock solution of the reference standard at 1 mg/mL in the mobile phase.
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Prepare the analysis sample at the same concentration.
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-
HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm, chosen for the aromatic nature of the pyridine ring.
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Injection Volume: 10 µL.
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System Suitability: Before sample analysis, inject the reference standard multiple times to ensure the system is performing correctly. Key parameters like retention time repeatability (<1% RSD), peak asymmetry (Tailing Factor < 2), and theoretical plates (>2000) must be met. This step validates the system's integrity.
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Data Analysis: Analyze the chromatogram of the sample. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Section 5: Storage and Safety
Proper handling and storage are paramount for ensuring researcher safety and maintaining the chemical integrity of the compound.
| Aspect | Recommendation | Rationale |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen).[4] | Protects from moisture and atmospheric degradation. |
| Handling | Use in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] | Avoids inhalation of dust and prevents skin/eye contact.[4][7] |
| Hazards | Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[1] | These are the primary acute hazards identified in Safety Data Sheets (SDS). |
| Fire Safety | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction. Combustion may produce toxic gases like nitrogen oxides (NOx), hydrogen chloride, and carbon oxides.[4][5] | Standard procedure for organic solids. Firefighters should wear self-contained breathing apparatus.[4] |
Section 6: Conclusion
6-Chloro-4-(trifluoromethyl)picolinonitrile is a key heterocyclic building block with significant potential. While some physical data requires empirical determination, its structural and purity profiles can be rigorously established using standard analytical techniques like NMR, MS, and HPLC. The methodologies outlined in this guide provide a robust framework for researchers to validate this compound, ensuring its quality and suitability for downstream applications in the synthesis of novel pharmaceuticals and agrochemicals.
Section 7: References
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SAFETY DATA SHEET. (2018). Acros PharmaTech Limited. [Link]
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MSDS of 6-Chloro-3-(trifluoroMethyl)picolinonitrile. (2018). ChemSrc. [Link]
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6-Chloro-4-(trifluoromethyl)picolinonitrile - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
